molecular formula C13H22O3Si B12353557 Benzene, ethyl[(trimethoxysilyl)ethyl]-

Benzene, ethyl[(trimethoxysilyl)ethyl]-

Cat. No.: B12353557
M. Wt: 254.40 g/mol
InChI Key: CVDFJRQTUJMVOS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H22O3Si

Molecular Weight

254.40 g/mol

IUPAC Name

2-(2-ethylphenyl)ethyl-trimethoxysilane

InChI

InChI=1S/C13H22O3Si/c1-5-12-8-6-7-9-13(12)10-11-17(14-2,15-3)16-4/h6-9H,5,10-11H2,1-4H3

InChI Key

CVDFJRQTUJMVOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, ethyl[(trimethoxysilyl)ethyl]- typically involves the reaction of ethylbenzene with trimethoxysilane under specific conditions. One common method involves the use of a catalyst such as platinum or palladium to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, ethyl[(trimethoxysilyl)ethyl]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also improves the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, ethyl[(trimethoxysilyl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, ethyl[(trimethoxysilyl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, ethyl[(trimethoxysilyl)ethyl]- involves its interaction with molecular targets through its trimethoxysilyl group. This group can undergo hydrolysis to form silanols, which can then react with other molecules to form stable bonds. The benzene ring can participate in electrophilic and nucleophilic substitution reactions, allowing the compound to modify various substrates .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : Benzene, ethyl[(trimethoxysilyl)ethyl]-
  • CAS Number : 259818-29-6 (from )
  • Molecular Formula : C₁₃H₂₂O₃Si
  • Structure: A benzene ring substituted with an ethyl group that is further bonded to a trimethoxysilyl (-Si(OCH₃)₃) moiety via another ethyl chain.

Key Properties: This hybrid organosilane compound combines aromatic and silicon-based reactivity. The trimethoxysilyl group enables hydrolysis and condensation reactions, making it valuable in sol-gel processes, adhesives, and surface modification . Its structure bridges organic and inorganic chemistry, enhancing compatibility with polymers and silica matrices.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Features
Benzene, ethyl[(trimethoxysilyl)ethyl]- 259818-29-6 C₁₃H₂₂O₃Si Benzene, ethyl, trimethoxysilyl Single silyl-ethyl substitution
Benzene, bis[(trimethoxysilyl)ethyl]- 266317-71-9 C₁₆H₃₀O₆Si₂ Benzene, two ethyl-trimethoxysilyl Two silyl groups for crosslinking
Benzene,1-ethenyl-4-[1-(trimethoxysilyl)ethyl]- 134000-44-5 C₁₃H₂₀O₃Si Benzene, vinyl, trimethoxysilyl Vinyl group for polymerization
Ethylbenzene 100-41-4 C₈H₁₀ Benzene, ethyl Simple aromatic hydrocarbon

Key Observations :

  • Benzene, bis[(trimethoxysilyl)ethyl]- (CAS 266317-71-9) has two silyl groups, enabling higher crosslinking density in materials compared to the single-silyl target compound .
  • Benzene,1-ethenyl-4-[1-(trimethoxysilyl)ethyl]- (CAS 134000-44-5) incorporates a vinyl group, allowing radical polymerization, unlike the non-polymerizable ethyl group in the target compound .

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